1-(4-Fluoro-3-nitrophenyl)ethanamine

Description

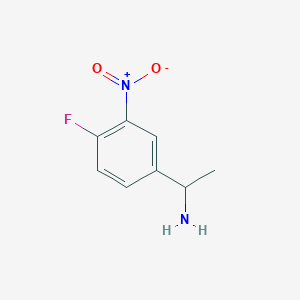

1-(4-Fluoro-3-nitrophenyl)ethanamine is a substituted aromatic amine with a fluorine atom at the para position and a nitro group at the meta position on the benzene ring. Its molecular formula is C₈H₈FN₂O₂, with a molecular weight of 183.16 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nitro group enhances reactivity in reduction and substitution reactions, while the fluorine atom improves metabolic stability and binding affinity in bioactive molecules .

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C8H9FN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3 |

InChI Key |

JIYHZAWZKXXOQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (CAS 1157581-09-3)

1-(3-Chloro-4-fluorophenyl)ethanamine (CAS 1012305-33-7)

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS 1384264-43-0)

1-(1H-Indol-3-yl)ethanamine derivatives (e.g., antimicrobial agents from )

Substituent Effects on Physical and Chemical Properties

- Nitro vs. Methoxy Groups : The nitro group in this compound increases polarity and reactivity compared to the methoxy analog, which is more lipophilic and stable. Methoxy derivatives are preferred in drug design for improved bioavailability .

- Halogen Substitution : Chloro and fluoro substituents (e.g., 3-Cl/4-F) enhance resistance to metabolic degradation but may reduce solubility compared to nitro derivatives .

- Heterocyclic vs. Aromatic Systems : Pyridine-based analogs (e.g., 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine) exhibit distinct electronic properties due to nitrogen in the ring, influencing binding interactions in agrochemicals .

Preparation Methods

Reaction Mechanism and Conditions

The Leuckart reaction converts ketones to primary amines using ammonium formate under thermal conditions. For this compound, the precursor 4-fluoro-3-nitroacetophenone undergoes reflux with ammonium formate at 160–180°C for 6–8 hours. The reaction proceeds via imine formation, followed by reduction to the amine.

Example Procedure

-

Step 1 : 4-Fluoro-3-nitroacetophenone (5.0 g, 23.8 mmol) and ammonium formate (15.0 g, 238 mmol) are heated in a sealed tube at 175°C for 7 hours.

-

Step 2 : The crude product is extracted with dichloromethane, washed with dilute HCl to remove unreacted formate, and purified via recrystallization (ethanol/water).

Advantages and Limitations

-

Advantages : Single-step process; avoids harsh reducing agents.

-

Limitations : Requires high temperatures; nitro group stability at elevated temperatures must be monitored.

Method 2: Reductive Amination

Reaction Protocol

Reductive amination involves condensing 4-fluoro-3-nitroacetophenone with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction is conducted in methanol at room temperature for 12–24 hours.

Example Procedure

-

Step 1 : 4-Fluoro-3-nitroacetophenone (5.0 g) and ammonium acetate (10.0 g) are dissolved in methanol (50 mL).

-

Step 2 : NaBH3CN (3.0 g) is added portionwise, and the mixture is stirred for 18 hours.

-

Step 3 : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried (Na2SO4) and concentrated.

Substrate Compatibility

-

The nitro group remains intact due to the mild reducing conditions.

-

Fluorine’s electronegativity slightly reduces imine formation efficiency compared to non-fluorinated analogs.

Method 3: Gabriel Synthesis

Stepwise Synthesis

The Gabriel method introduces the amine via alkylation of a phthalimide intermediate, followed by hydrolysis.

Example Procedure

-

Step 1 : 1-Bromo-4-fluoro-3-nitrobenzene (5.0 g) and potassium phthalimide (6.2 g) are refluxed in DMF for 12 hours.

-

Step 2 : The phthalimide intermediate is hydrolyzed with hydrazine hydrate (10 mL) in ethanol (50 mL) under reflux for 6 hours.

-

Step 3 : The product is extracted with ether and purified via column chromatography (hexane/ethyl acetate).

Challenges

-

Synthesis of 1-bromo-4-fluoro-3-nitrobenzene requires precise nitration and bromination sequencing to avoid regioisomer formation.

Method 4: Oxime Reduction

Oxime Formation and Reduction

4-Fluoro-3-nitroacetophenone is converted to its oxime using hydroxylamine hydrochloride, followed by reduction with lithium aluminum hydride (LiAlH4).

Example Procedure

-

Step 1 : 4-Fluoro-3-nitroacetophenone (5.0 g) and hydroxylamine hydrochloride (3.5 g) are refluxed in ethanol (40 mL) for 4 hours.

-

Step 2 : The oxime is isolated and reduced with LiAlH4 (2.0 g) in THF at 0°C for 2 hours.

-

Step 3 : The reaction is quenched with aqueous NaOH, and the product is extracted with ethyl acetate.

Comparative Analysis

| Method | Yield (%) | Steps | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Leuckart Reaction | 68–72 | 1 | High atom economy | High-temperature requirements |

| Reductive Amination | 60–65 | 2 | Mild conditions | Moderate yield |

| Gabriel Synthesis | 50–55 | 3 | Avoids ketone precursors | Low yield; multi-step synthesis |

| Oxime Reduction | 70–75 | 2 | High yield | Pyrophoric reagents required |

Optimal Route : The Leuckart reaction and oxime reduction provide the highest yields, though the latter demands stringent safety protocols.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Fluoro-3-nitrophenyl)ethanamine, and how are intermediates characterized?

Methodological Answer: A common approach involves the reduction of a ketone precursor, such as 4-fluoro-3-nitroacetophenone (1-(4-fluoro-3-nitrophenyl)ethanone), to the corresponding amine. Reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) under controlled pressure (1–3 atm) is effective. Intermediate characterization employs 1H/13C NMR to confirm the ketone-to-amine conversion (e.g., disappearance of the carbonyl peak at ~200 ppm in 13C NMR) and HPLC-MS to verify purity (>95%) . For intermediates like 4-fluoro-3-nitroacetophenone, FT-IR (C=O stretch at ~1680 cm⁻¹) and melting point analysis are critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) shows distinct signals for the ethanamine group (δ 1.3–1.5 ppm for CH3, δ 3.1–3.3 ppm for NH2 adjacent to CH2) and aromatic protons (δ 7.5–8.2 ppm for nitro-fluorophenyl substituents). 19F NMR confirms the fluorine environment (δ -110 to -115 ppm) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 198.1 [M+H]+ confirms the molecular formula C8H8FN2O2.

- X-ray Crystallography (if crystals are obtained): SHELX software refines crystal structures, validating bond angles and spatial arrangement .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitro group at the 3-position acts as a strong electron-withdrawing group, activating the para-fluoro substituent toward nucleophilic aromatic substitution (SNAr). For example, in reactions with amines or alkoxides, the fluorine atom is displaced, forming derivatives like 1-(3-nitro-4-(substituted)phenyl)ethanamine. Kinetic studies using HPLC monitoring (C18 column, UV detection at 254 nm) reveal reaction rates dependent on solvent polarity (DMF > DMSO) and nucleophile strength .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and substituent effects of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Key findings include:

- The nitro group reduces electron density at the phenyl ring, enhancing electrophilicity.

- Fluorine’s inductive effect stabilizes the amine group, lowering pKa (~8.2 predicted vs. ~9.5 for non-fluorinated analogs).

Validation involves comparing computed NMR chemical shifts (GIAO method) with experimental data .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts or reaction outcomes)?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What role does this compound play in synthesizing bioactive molecules, and how is its stability assessed?

Methodological Answer: This compound serves as a precursor for urea derivatives (e.g., via reaction with isocyanates) or heterocycles (e.g., pyrazole synthesis). Stability studies under varying pH (2–12) and temperature (4°C to 40°C) use accelerated degradation tests monitored by HPLC-UV . For example, decomposition via nitro group reduction is minimized by storing under inert gas (N2) at -20°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal.

- Emergency Procedures : Immediate eye wash (15 min) for accidental exposure, followed by medical consultation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.